molecular formula C11H18N2O4 B13410677 ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate

Cat. No.: B13410677
M. Wt: 242.27 g/mol
InChI Key: ZMPNPIVRPAPPQU-IVZWLZJFSA-N
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Description

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an acetamido group, an amino group, and a hydroxy group, all attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: Similar structure but with different functional groups.

    Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate: Contains an azido group instead of an amino group.

Uniqueness

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1

InChI Key

ZMPNPIVRPAPPQU-IVZWLZJFSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)O

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)N)NC(=O)C)O

Origin of Product

United States

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